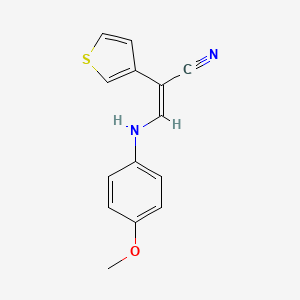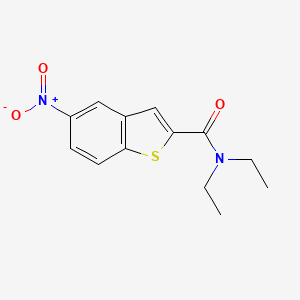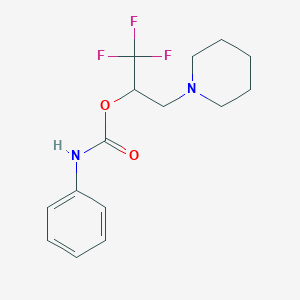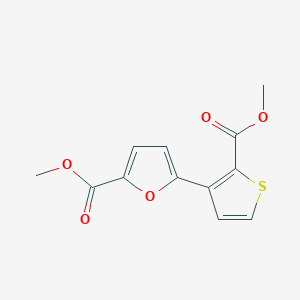
3-(4-Methoxyanilino)-2-(3-thienyl)acrylonitrile
説明
3-(4-Methoxyanilino)-2-(3-thienyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTAA and has been the subject of numerous studies due to its unique chemical structure and properties.
科学的研究の応用
Polyacrylonitrile-based Nanocomposite Fibers
Polyacrylonitrile (PAN) is an acrylic polymer with significant commercial and scientific value due to its superior chemical, electrical, mechanical, and thermal properties. The integration of nanofillers, such as graphene, graphene oxide, carbon nanotube, and metal nanoparticles into PAN fibers, has led to significant improvements in the physical properties of nanocomposite fibers. These advancements have resulted in a variety of applications, including energy production and storage devices, sensors, electromagnetic interference shielding materials, metal ion detoxification, and antimicrobial relevance. The major challenges for further development of these nanocomposite fibers include achieving scalable fabrication, low cost, high selectivity, excellent recyclability, and high absorption capacity. Future research efforts are necessary to overcome these challenges and commercialize the technology (Ayesha Kausar, 2019).
Acrylonitrile Production Processes
Acrylonitrile (ADN) serves as a crucial raw material in the chemical industry, mainly for the synthesis of hexamethylenediamine, a key component of nylon 6,6. Various production methods exist, including electrolytic hydrodimerization of acrylonitrile, hydrocyanation of butadiene, and catalytic dehydration of adipic acid and ammonia. These processes have their own sets of advantages and challenges, with the hydrocyanation process noted for its superior atom economy but associated with the use of highly toxic hydrogen cyanide. This highlights the need for continued development and optimization of ADN production methods to enhance efficiency and safety (Zhu Yunfeng et al., 2015).
Poly(meth)acrylimide Foams Synthesis
The synthesis of poly(meth)acrylimides (PMIs) and polyacrylimides through the intramolecular thermal imidisation of (meth)acrylic polymers has seen significant research development. These materials, including the 'Rohacell' series based on bulk copolymers of methacrylonitrile and methacrylic acid, have potential for cost reduction and expanded application areas due to advancements in the last 15 years. This demonstrates the importance of ongoing research in alternative variants for PMI foam production, aimed at enhancing the properties and reducing the costs of these materials (O. Kazantsev et al., 2020).
Terpolymerization and Copolymer Applications
Terpolymerization involving acrylonitrile has been explored for creating materials with specific properties, such as enhanced mechanical strength or chemical resistance. This process, which involves the polymerization of acrylonitrile with other monomers, has applications in creating new materials for industrial use, including plastics, fibers, and resins. The synthesis and application of these copolymers demonstrate the versatility of acrylonitrile in polymer chemistry and material science (A. Srivastava et al., 2002).
特性
IUPAC Name |
(E)-3-(4-methoxyanilino)-2-thiophen-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-14-4-2-13(3-5-14)16-9-12(8-15)11-6-7-18-10-11/h2-7,9-10,16H,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFLQOIXQWKRDM-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3139529.png)
![Ethyl 4-[(4-fluorophenyl)sulfanyl]-6-methyl-3-quinolinecarboxylate](/img/structure/B3139535.png)
![1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine](/img/structure/B3139542.png)



![4-(Benzenesulfonyl)-5-hydroxy-1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B3139575.png)
![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetonitrile](/img/structure/B3139582.png)
![1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone](/img/structure/B3139587.png)
![5-[2-(Hydroxyimino)ethyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3139605.png)

![Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3139615.png)

![N-(4-chlorophenyl)-3-(hydroxyimino)-2-[(methoxyimino)methyl]propanamide](/img/structure/B3139633.png)